N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S.ClH/c1-10-9-12(19-23-10)15(22)21(8-7-20(2)3)16-18-14-11(17)5-4-6-13(14)24-16;/h4-6,9H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDPSRCEXNBPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-1,3-benzothiazole and 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction conditions usually require the presence of a base, such as triethylamine, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research indicates that compounds with a benzothiazole structure exhibit significant anticonvulsant properties. For instance, derivatives of benzothiazole have been synthesized and tested for their efficacy against seizures in animal models, showing promising results in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The incorporation of the oxazole ring in N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride may enhance its neuroprotective effects, making it a candidate for further development as an anticonvulsant agent.
Cancer Research
The compound's structural motifs suggest potential applications in oncology. Similar benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells . Future studies could explore the specific action of this compound on tumor growth inhibition and its potential as a chemotherapeutic agent.
Pharmacological Studies
Receptor Binding Affinity
The dimethylamino group present in the compound may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system receptors. Studies have shown that compounds with similar structures can bind effectively to gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels, which are critical targets for anticonvulsant medications .
Toxicological Profiles
Research into the safety profile of similar compounds has indicated that while many exhibit therapeutic benefits, they may also pose neurotoxic risks at higher concentrations. Comprehensive toxicological studies are essential to determine the safety margins for this compound .
Materials Science
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. For example, benzothiazole derivatives are known to be effective in creating organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electronic properties . The incorporation of this compound into polymer matrices could enhance the performance characteristics of these materials.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticonvulsant Efficacy of Benzothiazole Derivatives | Evaluate the anticonvulsant properties using MES and PTZ models | Showed significant seizure protection at doses of 30 mg/kg |
| Cytotoxic Effects on Cancer Cell Lines | Investigate the cytotoxicity against various cancer types | Induced apoptosis in breast and lung cancer cell lines |
| Receptor Binding Studies | Assess binding affinity to GABA receptors | High affinity observed, suggesting potential for CNS applications |
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic carboxamide derivatives. Key structural analogs include:
N-(4-(Dimethylamino)Butyl)Dibenzo[B,E][1,4]Dioxin-1-Carboxamide HCl: Shares a dimethylaminoalkyl chain but replaces the benzothiazole-oxazole core with a dibenzodioxin system. This structural variation likely reduces steric hindrance and alters receptor specificity .
N-(4-(Dimethylamino)Phenyl)(3-(2-Chlorophenyl)-5-Methylisoxazol-4-Yl)Formamide: Features an isoxazole ring instead of oxazole and a chlorophenyl substituent. The isoxazole’s electronic profile may enhance metabolic stability compared to oxazole derivatives .
Pharmacological and Binding Properties
- 5-HT Receptor Affinity: Evidence suggests that dimethylaminoethyl and chlorobenzothiazole motifs are common in ligands targeting 5-HT receptors, particularly 5-HT2 and 5-HT3 subtypes. However, the oxazole-carboxamide group in the target compound may confer unique allosteric modulation compared to simpler benzothiazole derivatives .
- Enzymatic Inhibition: The chloro-benzothiazole moiety is analogous to kinase inhibitors (e.g., imatinib analogs), but the oxazole-carboxamide side chain may shift selectivity toward non-kinase targets like phosphodiesterases or proteases .
Data Table: Key Comparisons
| Compound Name | Core Structure | Substituents | Bioactivity Hypothesis |
|---|---|---|---|
| Target Compound | Benzothiazole-Oxazole | Chloro, Dimethylaminoethyl | 5-HT receptor modulation |
| N-(4-(Dimethylamino)Butyl)Dibenzo[...]Carboxamide | Dibenzo-dioxin | Dimethylaminobutyl | Aromatic receptor interaction |
| N-(4-(Dimethylamino)Phenyl)(3-(2-Chlorophenyl)... | Isoxazole | Chlorophenyl, Dimethylaminophenyl | Enhanced metabolic stability |
Research Findings and Limitations
- Receptor Binding : While 5-HT receptor classification frameworks exist, direct evidence linking this compound to serotoninergic activity is absent in the provided materials .
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and toxicity profiles.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN4O2S
- Molecular Weight : 314.80 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole have demonstrated significant antimicrobial effects. For instance, studies have shown that benzothiazole derivatives exhibit moderate to high antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The presence of a chlorinated benzothiazole moiety enhances lipophilicity, which is correlated with increased antimicrobial potency .
Anticancer Activity
In vitro studies have reported that similar compounds possess cytostatic activity against cancer cell lines. For example, derivatives containing the benzothiazole structure have shown effectiveness against pancreatic cancer cell lines . The mechanism is believed to involve the inhibition of key cellular pathways that lead to apoptosis in cancer cells.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Research on related oxazole derivatives suggests potential efficacy in modulating neurotransmitter systems. Specifically, they may interact with voltage-gated sodium channels and GABA receptors, leading to anticonvulsant effects . This interaction is crucial for developing treatments for neurological disorders.
Case Studies and Research Findings
Toxicity Profile
The safety and toxicity of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole have been assessed through various models. In vivo studies using zebrafish embryos revealed that the compound exhibits low toxicity at concentrations effective for antimicrobial and anticancer activities . However, further studies are necessary to fully understand its safety profile in mammalian systems.
Q & A
Q. Key Variables Affecting Yield :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Higher solubility of intermediates |
| Temperature | 60–80°C | Accelerates coupling, avoids side reactions |
| Catalyst | DMAP (4-dimethylaminopyridine) | Enhances acylation efficiency by 15–20% |
Which spectroscopic and analytical methods are most effective for characterizing this compound and verifying its structural integrity?
Basic Research Question
- ¹H/¹³C-NMR : Critical for confirming substituent positions (e.g., chlorine on benzothiazole, dimethylaminoethyl group). For example, the 4-chloro benzothiazole proton resonates at δ 7.8–8.2 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₈ClN₃O₂S: 352.0825; observed: 352.0823) .
- X-ray Crystallography : Resolves conformational ambiguities, especially for stereochemical assignments in complex derivatives .
Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to distinguish between N-alkylation regioisomers, which are common in tertiary amine derivatives .
How can researchers assess the compound’s purity and stability under varying storage conditions?
Basic Research Question
-
HPLC Purity Analysis : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Purity >98% is achievable with recrystallization from ethanol-DMF (9:1) .
-
Stability Studies :
Condition Degradation After 30 Days Mitigation Strategy 25°C, 60% RH <5% decomposition Store in desiccator with silica gel 40°C, light exposure 15–20% decomposition Use amber vials, nitrogen atmosphere
What strategies optimize reaction yields for analogs with modified substituents on the benzothiazole or oxazole rings?
Advanced Research Question
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Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., -Cl, -NO₂) on benzothiazole increase electrophilicity, improving coupling yields by 10–25% compared to electron-donating groups (e.g., -OCH₃) .
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Parallel Synthesis Screening : Test substituents using automated liquid handlers. Example results:
Substituent (R) Yield (%) 4-Cl (reference) 75 4-NO₂ 82 4-OCH₃ 58
Method : Use Pd/C or CuI catalysts for Suzuki-Miyaura couplings to introduce aryl groups .
How to design structure-activity relationship (SAR) studies to evaluate the impact of the dimethylaminoethyl group on biological activity?
Advanced Research Question
-
Comparative SAR Table :
Analog (R Group) IC₅₀ (μM) Solubility (mg/mL) -N(CH₃)₂ (reference) 0.45 1.2 -NHCH₂CH₃ 1.8 2.5 -N(CH₂CH₃)₂ 0.62 0.8 -
Methodology :
- Synthesize analogs with varied alkylamine chains.
- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Corrogate activity with logP and polar surface area calculations .
What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?
Advanced Research Question
- In Vitro :
- Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal Stability : Incubate with liver microsomes; half-life >30 mins suggests low hepatic clearance .
- In Vivo :
- Rodent Studies : Administer 10 mg/kg IV/PO; measure plasma concentrations via LC-MS/MS. Target AUC₀–24h >5000 ng·h/mL .
How to resolve contradictions in reported biological activity data across different studies?
Advanced Research Question
Common discrepancies arise from:
- Assay Conditions : Variability in ATP concentrations (10 μM vs. 100 μM) alters IC₅₀ values by 3–5×.
- Protein Binding : Use equilibrium dialysis to measure free fraction; adjust activity metrics accordingly.
- Statistical Approach : Apply meta-analysis tools (e.g., RevMan) to aggregate data from ≥3 independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
